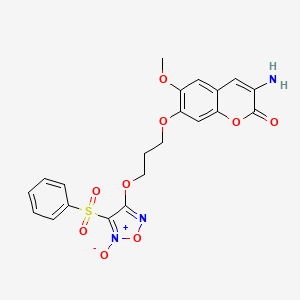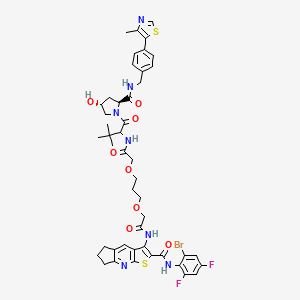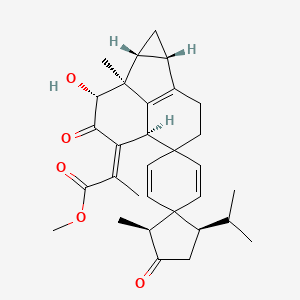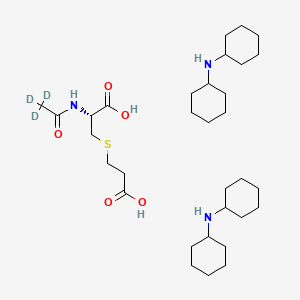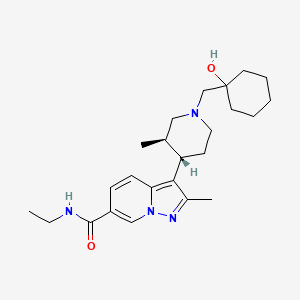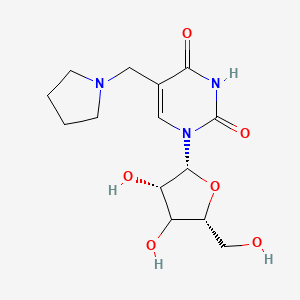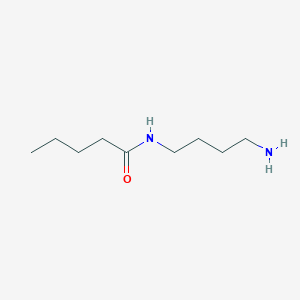
C4-Amide-C4-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of amides, including C4-Amide-C4-NH2, typically involves the reaction of carboxylic acids with amines or ammonia . One efficient method for the synthesis of amides is the chemoselective amidation of carboxylic acids and amine/ammonium salts under mild conditions using 2,2-dichloro-1,3-diisopropylimidazolidine-4,5-dione as the coupling agent . This method allows for the formation of primary, secondary, and tertiary amides in moderate to excellent yields .
Industrial Production Methods: Industrial production of amides often involves the use of electrosynthesis, which is a greener and more sustainable approach . Electrosynthesis allows for the preparation of amides under electrochemical conditions, making it an attractive method for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: C4-Amide-C4-NH2 can undergo various chemical reactions, including:
Hydrolysis: Amides can be hydrolyzed with aqueous alkali or aqueous acid to form carboxylic acids and amines.
Reduction: Amides can be reduced using reagents such as lithium aluminium hydride (LiAlH4) to form amines.
Substitution: Amides can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Aqueous alkali (e.g., sodium hydroxide) or aqueous acid (e.g., hydrochloric acid).
Reduction: Lithium aluminium hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Hydrolysis: Carboxylic acids and amines.
Reduction: Amines.
Substitution: Products depend on the nucleophile used.
Applications De Recherche Scientifique
C4-Amide-C4-NH2 has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of C4-Amide-C4-NH2 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor in biochemical studies, affecting various biological processes . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
C4-Amide-C4-NH2 can be compared with other similar compounds, such as:
Primary Amides: Compounds with the general formula RCONH2, where R is an alkyl or aryl group.
Secondary Amides: Compounds with the general formula RCONHR’, where R and R’ are alkyl or aryl groups.
Tertiary Amides: Compounds with the general formula RCONR’R’‘, where R, R’, and R’’ are alkyl or aryl groups.
Uniqueness: this compound is unique due to its specific structure and properties, which make it suitable for a variety of biochemical studies and industrial applications .
Propriétés
Formule moléculaire |
C9H20N2O |
|---|---|
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
N-(4-aminobutyl)pentanamide |
InChI |
InChI=1S/C9H20N2O/c1-2-3-6-9(12)11-8-5-4-7-10/h2-8,10H2,1H3,(H,11,12) |
Clé InChI |
ZHMAZSZLIFVWMG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)NCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


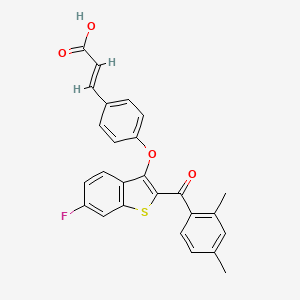
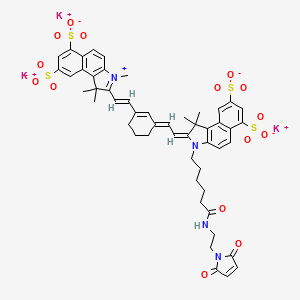
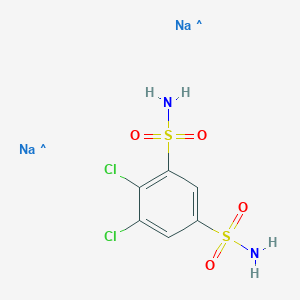
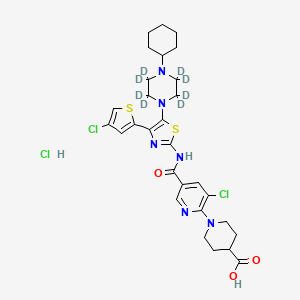
![[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12406928.png)
